molecular formula C18H22N2O3 B4851297 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine

1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine

Cat. No. B4851297
M. Wt: 314.4 g/mol
InChI Key: JQQOJAOMQJRYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine, also known as EBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. EBF belongs to the class of piperazine derivatives and has a molecular weight of 322.38 g/mol.

Mechanism of Action

The exact mechanism of action of 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine is not fully understood. However, studies have suggested that 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine exerts its effects through the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has also been shown to interact with proteins such as Bcl-2 and caspase-3, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects. In a study by Zhang et al. (2017), 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine was found to induce apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 pathway. Another study by Li et al. (2019) demonstrated that 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. Additionally, 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease (Zhang et al., 2018).

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine in lab experiments is its relatively simple synthesis method. 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine can be synthesized using commercially available reagents and can be purified using column chromatography. Another advantage is its potential applications in various diseases such as cancer, inflammation, and neurological disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine. One future direction is to further investigate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and identify potential side effects. Another future direction is to study its pharmacokinetics and pharmacodynamics in vivo. This will help to determine the optimal dosage and administration route for 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In a study conducted by Zhang et al. (2017), 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine was found to inhibit the proliferation of human hepatocellular carcinoma cells in vitro and in vivo by inducing apoptosis. Another study by Li et al. (2019) demonstrated that 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has been shown to have potential neuroprotective effects in a study by Zhang et al. (2018), where it was found to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease.

properties

IUPAC Name

(3-ethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-22-16-6-3-5-15(13-16)18(21)20-10-8-19(9-11-20)14-17-7-4-12-23-17/h3-7,12-13H,2,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQOJAOMQJRYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxyphenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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